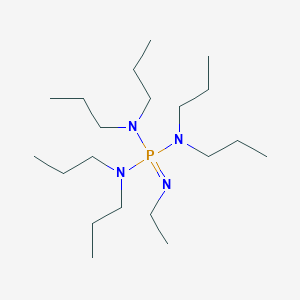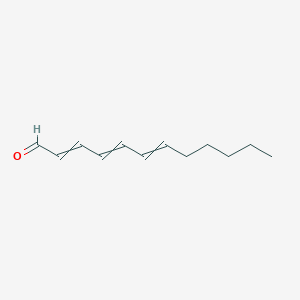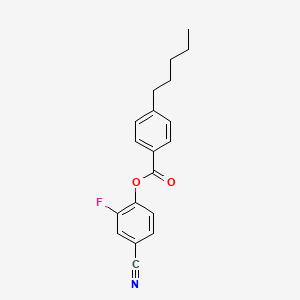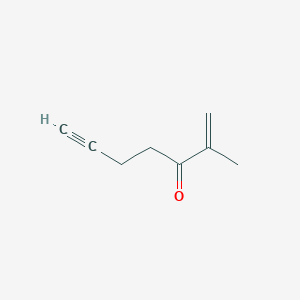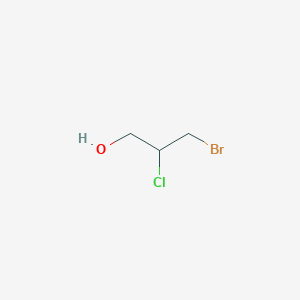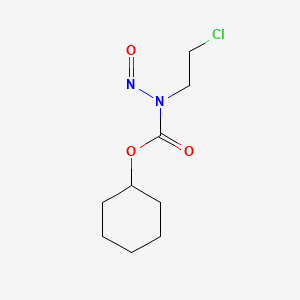-lambda~2~-stannane CAS No. 82593-69-9](/img/structure/B14417670.png)
[Bis(2-methoxyphenyl)methyl](bromo)-lambda~2~-stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyphenyl)methyl-lambda~2~-stannane is an organotin compound characterized by the presence of two methoxyphenyl groups and a bromine atom attached to a tin center. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane typically involves the reaction of a stannane precursor with 2-methoxyphenylmethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the stannane. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a Lewis acid such as zinc chloride.
Industrial Production Methods
Industrial production of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: Bis(2-methoxyphenyl)methyl-lambda~2~-stannane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as halides, alkoxides, or amines.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or hydroxides, which are useful intermediates in various chemical processes.
Reduction Reactions: Reduction of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium tert-butoxide in polar aprotic solvents like acetone or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products
Substitution: Formation of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane or Bis(2-methoxyphenyl)methyl-lambda~2~-stannane.
Oxidation: Formation of organotin oxides or hydroxides.
Reduction: Formation of lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Bis(2-methoxyphenyl)methyl-lambda~2~-stannane is used as a reagent for the introduction of tin-containing groups into organic molecules. It is also employed in the preparation of organotin catalysts for various polymerization reactions.
Biology
Organotin compounds, including Bis(2-methoxyphenyl)methyl-lambda~2~-stannane, have been studied for their potential biological activities, including antimicrobial and anticancer properties. They are also used in the development of bioactive organometallic compounds.
Medicine
In medicinal chemistry, Bis(2-methoxyphenyl)methyl-lambda~2~-stannane is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry
In the industrial sector, Bis(2-methoxyphenyl)methyl-lambda~2~-stannane is used in the production of tin-based coatings and as a stabilizer in the manufacture of PVC and other polymers.
Wirkmechanismus
The mechanism of action of Bis(2-methoxyphenyl)methyl-lambda~2~-stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites in biomolecules, leading to the formation of stable complexes. This interaction can disrupt biological processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methoxyphenyl)methyl-lambda~2~-stannane
- Bis(2-methoxyphenyl)methyl-lambda~2~-stannane
- Bis(2-methoxyphenyl)methyl-lambda~2~-stannane
Uniqueness
Compared to its analogs, Bis(2-methoxyphenyl)methyl-lambda~2~-stannane exhibits unique reactivity due to the presence of the bromine atom, which can be readily substituted by various nucleophiles. This makes it a versatile reagent in organic synthesis and a valuable intermediate in the preparation of other organotin compounds.
Eigenschaften
CAS-Nummer |
82593-69-9 |
|---|---|
Molekularformel |
C15H15BrO2Sn |
Molekulargewicht |
425.89 g/mol |
IUPAC-Name |
bis(2-methoxyphenyl)methyl-bromotin |
InChI |
InChI=1S/C15H15O2.BrH.Sn/c1-16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)17-2;;/h3-11H,1-2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
ROICCQQRVQHYBO-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2OC)[Sn]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


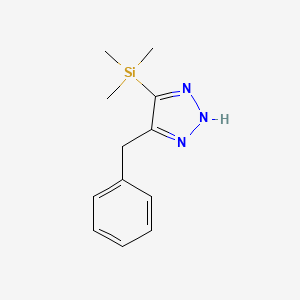

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
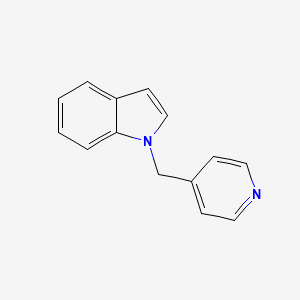
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
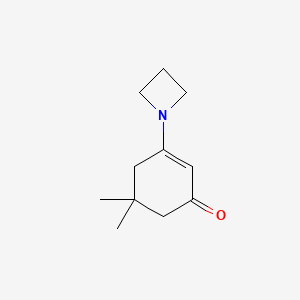
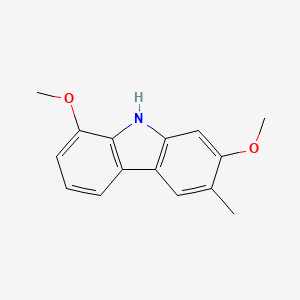
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
